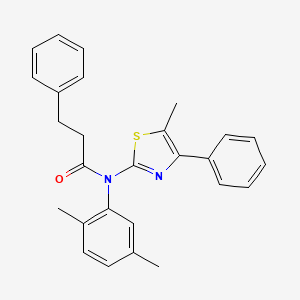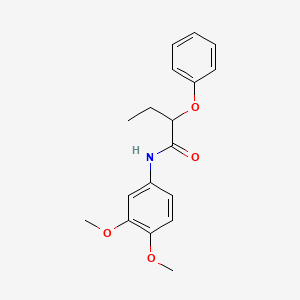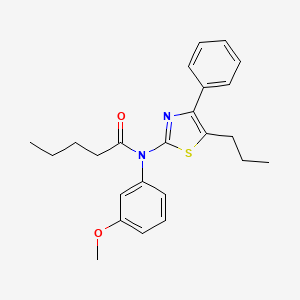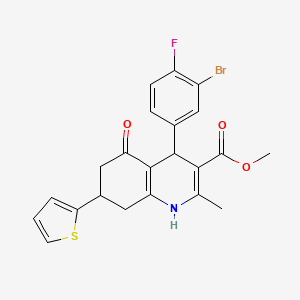![molecular formula C18H25BrClNO5 B4075224 1-[4-(4-Bromo-2-chlorophenoxy)butyl]azepane;oxalic acid](/img/structure/B4075224.png)
1-[4-(4-Bromo-2-chlorophenoxy)butyl]azepane;oxalic acid
Vue d'ensemble
Description
1-[4-(4-Bromo-2-chlorophenoxy)butyl]azepane;oxalic acid is a chemical compound that features a complex structure with both aromatic and aliphatic components. The compound is characterized by the presence of a bromine and chlorine-substituted phenoxy group attached to a butyl chain, which is further linked to an azepane ring. The oxalic acid component is often present as a counterion in the form of an oxalate salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Bromo-2-chlorophenoxy)butyl]azepane typically involves multiple steps, starting with the preparation of the bromine and chlorine-substituted phenoxy precursor. This precursor is then reacted with a butyl halide under basic conditions to form the butyl ether. The resulting intermediate is subsequently reacted with azepane under nucleophilic substitution conditions to yield the final product. The reaction conditions often involve the use of polar aprotic solvents and elevated temperatures to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(4-Bromo-2-chlorophenoxy)butyl]azepane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azepane ring and the phenoxy group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and azepane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed, often at elevated temperatures to facilitate the reaction.
Major Products Formed
Substitution Reactions: Substituted phenoxy derivatives and azepane derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the phenoxy group and azepane ring.
Hydrolysis: Phenol and azepane derivatives.
Applications De Recherche Scientifique
1-[4-(4-Bromo-2-chlorophenoxy)butyl]azepane has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[4-(4-Bromo-2-chlorophenoxy)butyl]azepane involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine oxalate
- 1-[4-(2-Bromo-4-chlorophenoxy)butyl]piperazine oxalate
- 4-(4-Bromo-2-chlorophenoxy)butanoic acid
Uniqueness
1-[4-(4-Bromo-2-chlorophenoxy)butyl]azepane is unique due to its specific structural features, including the azepane ring and the bromine and chlorine-substituted phenoxy group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-[4-(4-bromo-2-chlorophenoxy)butyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrClNO.C2H2O4/c17-14-7-8-16(15(18)13-14)20-12-6-5-11-19-9-3-1-2-4-10-19;3-1(4)2(5)6/h7-8,13H,1-6,9-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPKQIOXYHQODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-Chloro-4-methylphenoxy)ethyl]azepane;oxalic acid](/img/structure/B4075154.png)
![N-[2-(2-methylpiperidine-1-carbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4075159.png)

![4-benzyl-3-(4-methoxyphenyl)-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B4075171.png)

![1-[4-(2-Chloro-5-methylphenoxy)butyl]azepane;oxalic acid](/img/structure/B4075178.png)
![1-[4-(3-Ethylphenoxy)butyl]azepane;oxalic acid](/img/structure/B4075184.png)
![1-[4-(2-Bromo-4-methylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4075187.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4075194.png)
![N-dibenzo[b,d]furan-3-yl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4075205.png)
![N-allyl-N-[2-(2-naphthyloxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075216.png)
![1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butyl]azepane;oxalic acid](/img/structure/B4075237.png)

